molecular formula C22H21N7O B2726979 (E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 842976-42-5

(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2726979
CAS RN: 842976-42-5
M. Wt: 399.458
InChI Key: FQMFTPTXPWVJCI-DHRITJCHSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like pyridine and quinoxaline) would contribute to the compound’s stability and could influence its interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Coordination Chemistry and Targeted Delivery

Research by Yi-Qiu Yang et al. (2017) discusses the synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, which contain nitrogen atoms capable of forming coordinate bonds with metal ions. These complexes are potentially useful for the targeted delivery of nitric oxide (NO) to biological sites, such as tumors, where NO is released upon irradiation with long-wavelength light (Yang et al., 2017).

Organic Chemistry and Synthesis

Md. Serajul Haque Faizi et al. (2018) describe the synthesis and characterization of a quinoxaline derivative, showcasing the compound's ionic nature and potential for generating new compounds of this class through metal-free, mild reaction conditions (Faizi et al., 2018).

Pharmacological Applications

A study by L. Pilkington et al. (2016) presents the first synthesis of 3-amino-2-carboxamide pyrrolo[2,3-b]quinolines, highlighting their potent bioactivities and poor aqueous solubility, which might indicate potential pharmacological applications (Pilkington et al., 2016).

ATM Kinase Inhibition

Research by S. Degorce et al. (2016) explores the discovery and optimization of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating potential applications in cancer therapy (Degorce et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to exhibit kinase inhibitory activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These properties are typically determined through experimental studies .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its potential applications in areas like medicinal chemistry .

properties

IUPAC Name

2-amino-N-cyclopentyl-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c23-20-18(22(30)26-14-7-1-2-8-14)19-21(28-17-11-4-3-10-16(17)27-19)29(20)25-13-15-9-5-6-12-24-15/h3-6,9-14H,1-2,7-8,23H2,(H,26,30)/b25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFTPTXPWVJCI-DHRITJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-cyclopentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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